molecular formula C20H20ClN3O2 B2860373 4-((3,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride CAS No. 1331327-95-7

4-((3,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

Cat. No.: B2860373
CAS No.: 1331327-95-7
M. Wt: 369.85
InChI Key: UXPKSLNIFNXAQW-UHFFFAOYSA-N
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Description

4-((3,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a quinoline-based hydrochloride salt featuring a 3,4-dimethoxyphenylamino substituent, an ethyl group at position 6, and a carbonitrile group at position 2. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for pharmaceutical applications .

Properties

IUPAC Name

4-(3,4-dimethoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2.ClH/c1-4-13-5-7-17-16(9-13)20(14(11-21)12-22-17)23-15-6-8-18(24-2)19(10-15)25-3;/h5-10,12H,4H2,1-3H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPKSLNIFNXAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process also includes purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Amines

  • Substitution: Substituted quinolines

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating diseases, including cancer and neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-((3,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[(3,5-Dimethylphenyl)amino]-6-ethylquinoline-3-carbonitrile Hydrochloride

  • Structure : Differs by replacing 3,4-dimethoxyphenyl with 3,5-dimethylphenyl.
  • Molecular Formula : C₂₀H₂₀ClN₃ (Avg. mass: 337.851 Da) vs. estimated C₂₁H₂₀ClN₃O₂ for the target compound .
  • Key Differences: Substituent Polarity: Methyl groups (less polar) vs. methoxy groups (electron-rich, polar). This reduces solubility in aqueous media compared to the target compound. Electronic Effects: 3,5-Dimethyl groups are mildly electron-donating, while 3,4-dimethoxy groups strongly donate electrons, altering quinoline ring reactivity and binding interactions.

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

  • Structure : Chlorophenyl and methoxyphenyl substituents at positions 2 and 3, respectively .
  • Physical Data: Melting point 223–225°C (ethanol), suggesting higher crystallinity than the target compound (data needed for direct comparison).

Ethyl 4-Chloro-8-nitroquinoline-3-carboxylate

  • Structure : Nitro (electron-withdrawing) and ester groups at positions 8 and 3, respectively .
  • Key Differences: Functional Groups: The nitro group increases oxidative instability, while the ester may hydrolyze to a carboxylic acid under physiological conditions. In contrast, the target’s carbonitrile group is more chemically inert. Biological Implications: Nitro groups are associated with genotoxicity risks, limiting therapeutic use compared to the safer amino and methoxy substituents in the target compound.

USP Verapamil Related Compound B (4-[(3,4-Dimethoxyphenethyl)(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylbutanenitrile Hydrochloride)

  • Structure: Non-quinoline derivative with multiple 3,4-dimethoxyphenyl groups and a branched aliphatic chain .
  • Hydrochloride Salt: Shared with the target compound, enhancing comparative solubility profiles.

2-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile

  • Structure : Pyrrole core with 3,4-dimethoxyphenyl and carbonitrile groups .
  • Key Differences: Heterocycle: Pyrrole’s smaller, less planar structure reduces conjugation and aromatic surface area compared to quinoline, likely diminishing binding affinity to targets requiring flat interaction surfaces.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (Da) Notable Properties
Target Compound Quinoline 3,4-Dimethoxyphenylamino, 6-ethyl, CN ~378.8 (estimated) High polarity, enhanced solubility
4-[(3,5-Dimethylphenyl)amino]-6-ethyl analog Quinoline 3,5-Dimethylphenylamino, 6-ethyl, CN 337.85 Lower solubility, reduced electron donation
4k () Quinoline 4-Chlorophenyl, 4-methoxyphenyl Not reported High crystallinity (m.p. 223–225°C)
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Quinoline 4-Cl, 8-NO₂, 3-COOEt Not reported Oxidative instability, ester hydrolysis
USP Verapamil Related Compound B Aliphatic Multiple 3,4-dimethoxyphenyl, isopropyl 477.05 Non-aromatic, branched structure
Pyrrole derivative () Pyrrole 3,4-Dimethoxyphenyl, CN Not reported Reduced conjugation, smaller surface

Research Findings and Implications

  • Solubility vs. Permeability : The hydrochloride salt and polar methoxy groups favor aqueous solubility, but excessive polarity may limit blood-brain barrier penetration .
  • Stability : Carbonitrile and methoxy groups in the target compound suggest greater stability under physiological conditions compared to nitro- or ester-containing analogs .

Biological Activity

The compound 4-((3,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride , with the CAS number 1331327-95-7 , is a member of the quinoline family known for its diverse biological activities. This article explores its biological properties, particularly its anticancer potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H20_{20}ClN3_3O2_2
  • Molecular Weight : 369.8 g/mol
  • Structure : The compound features a quinoline core substituted with a dimethoxyphenyl group and a carbonitrile functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds within the quinoline class exhibit significant anticancer properties. The specific biological activities of This compound can be categorized as follows:

Anticancer Activity

  • Mechanisms of Action :
    • Apoptosis Induction : Quinoline derivatives are known to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. The compound may enhance cytochrome c release from mitochondria, leading to apoptotic cell death.
    • Inhibition of Cell Proliferation : Studies have shown that similar compounds inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess this activity.
  • In Vitro Studies :
    • A study reported that derivatives similar to this compound exhibited IC50_{50} values ranging from 19.41 µM to 29.27 µM against human tumor cell lines, indicating potent cytotoxicity .
  • Case Studies :
    • In a controlled experiment, a related compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines using the MTT assay. Results showed significant cytotoxic effects with IC50_{50} values around 24 nM against A549 cells .

Data Table: Biological Activity Summary

Activity TypeMechanismIC50_{50} Values (µM)Relevant Cell Lines
Apoptosis InductionCaspase activationNot specifiedVarious cancer lines
Cell ProliferationInhibition of proliferation19.41 - 29.27Human tumor cell lines
CytotoxicityDirect cytotoxic effects~24 (A549)A549, MCF-7

Q & A

Q. Critical factors :

  • Catalyst efficiency : Pd-based catalysts improve coupling yields but require inert atmospheres ().
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().
  • Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation ().

Q. Advanced Optimization :

  • Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) ().
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) improves purity to >95% ().

How does the substitution pattern (e.g., ethyl, methoxy, cyano groups) influence biological activity and target selectivity?

Advanced Research Question
Structure-activity relationship (SAR) studies of quinoline derivatives reveal:

  • Ethyl group (C6) : Enhances lipophilicity, improving membrane permeability. Compare with 6-chloro derivatives (MIC = 12.5 µg/mL vs. S. aureus; ).
  • 3-Cyano group : Stabilizes π-π stacking with enzyme active sites (e.g., kinase targets) ().
  • 3,4-Dimethoxyphenylamino group : Modulates selectivity for oxidative stress-related targets (e.g., NADPH oxidase) via hydrogen bonding ().

Q. Data Contradiction Analysis :

  • Conflicting reports on antimicrobial potency may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines.
  • Divergent enzyme inhibition (e.g., IC₅₀ values) could reflect differential protonation states in vitro vs. cellular environments ().

Q. Methodological Recommendation :

  • Perform molecular docking (AutoDock Vina) and MD simulations to predict binding modes ().
  • Validate with isothermal titration calorimetry (ITC) for binding thermodynamics ().

What analytical techniques are recommended for characterizing this compound and its intermediates?

Basic Research Question
Essential techniques :

  • NMR (¹H/¹³C) : Assign peaks using DEPT-135 for quaternary carbons (e.g., cyano carbon at ~115 ppm; ).
  • HPLC-MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Monitor [M+H]⁺ ions (theoretical MW = 423.89 g/mol) ().
  • XRD : Resolve hydrochloride salt crystallinity ().

Q. Advanced Quality Control :

  • Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values ().
  • Stability testing : Accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolysis byproducts ().

How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

Advanced Research Question
Common pitfalls :

  • Metabolic instability : The ethyl group may undergo CYP450-mediated oxidation in vivo. Use liver microsome assays to identify metabolites ().
  • Protein binding : High plasma protein binding (>90%) reduces free drug concentration. Measure via equilibrium dialysis ().

Q. Methodological Solutions :

  • Pharmacokinetic profiling : Conduct IV/PO dosing in rodents with LC-MS/MS quantification (LOQ = 1 ng/mL) ().
  • Tissue distribution studies : Use radiolabeled analogs (¹⁴C) to assess CNS penetration ().

What are the key considerations for designing analogues to improve therapeutic index?

Advanced Research Question
Strategies :

  • Bioisosteric replacement : Swap the cyano group with a trifluoromethyl group to enhance metabolic stability ().
  • Prodrug approaches : Esterify the quinoline carboxylate to improve oral bioavailability ().

Q. Toxicity Mitigation :

  • hERG inhibition screening : Use patch-clamp assays to assess cardiac risk ().
  • Genotoxicity testing : Ames test (+/- S9 metabolic activation) for mutagenic potential ().

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